
KRAS inhibitor-20
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS inhibitor-20 is a small molecule compound designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein, which is a small GTPase involved in cellular signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma .
准备方法
合成路线和反应条件
KRAS抑制剂-20 的合成涉及多个步骤,包括关键中间体的形成和最终偶联反应。合成路线通常从制备取代苯甲酸衍生物开始,然后进行环化和官能团修饰以引入所需的取代基。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力设定以优化产率和纯度 .
工业生产方法
KRAS抑制剂-20 的工业生产涉及将实验室合成扩大到更大的规模,确保一致性和质量控制。此过程包括使用高通量反应器、自动化纯化系统以及严格的质量保证协议以符合监管标准。 生产方法旨在具有成本效益且环境友好,最大程度地减少废物和能源消耗 .
化学反应分析
反应类型
KRAS抑制剂-20 会发生各种化学反应,包括:
氧化: 该化合物可以氧化形成不同的氧化态,这可能会影响其生物活性。
还原: 还原反应可以修饰化合物上的官能团,可能会改变其与 KRAS 的结合亲和力。
常用的试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及各种亲核试剂和亲电试剂。 反应条件通常涉及受控温度、pH 值和溶剂系统以实现所需的转化 .
形成的主要产物
这些反应形成的主要产物包括 KRAS抑制剂-20 的修饰版本,具有不同的官能团,可以进一步测试其生物活性和抑制 KRAS 的功效 .
科学研究应用
KRAS抑制剂-20 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 KRAS 抑制剂的化学性质和反应性。
生物学: 用于细胞和分子生物学实验以研究 KRAS 在细胞信号传导和癌症进展中的作用。
医学: 在临床前和临床研究中测试其作为治疗 KRAS 突变癌症的治疗剂的潜力。
作用机制
KRAS抑制剂-20 通过与其非活性形式的 KRAS 蛋白结合发挥作用,阻止其活化,并随后通过 MAPK 和 PI3K 通路进行信号传导。这种抑制导致 KRAS 突变癌细胞的细胞增殖减少和凋亡增加。 该化合物专门靶向 KRAS 的开关 II 口袋,这对其与下游效应子的相互作用至关重要 .
相似化合物的比较
KRAS抑制剂-20 与其他 KRAS 抑制剂(如索托拉西布和阿达格拉西布)进行比较。虽然索托拉西布和阿达格拉西布专门针对 KRAS G12C 突变,但 KRAS抑制剂-20 对多种 KRAS 突变具有更广泛的活性。这使其成为靶向各种 KRAS 驱动癌症的更通用的选择。类似的化合物包括:
索托拉西布: 靶向 KRAS G12C 突变。
阿达格拉西布: 另一种具有不同结合机制的 KRAS G12C 抑制剂。
MRTX849: 正在进行临床试验的 KRAS G12C 抑制剂
KRAS抑制剂-20 独特的靶向多种 KRAS 突变的能力使其与这些化合物区别开来,在治疗更广泛的 KRAS 突变癌症方面具有潜在优势 .
属性
分子式 |
C31H40F4N6O2 |
|---|---|
分子量 |
604.7 g/mol |
IUPAC 名称 |
1-[(3S)-4-[(6R,7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C31H40F4N6O2/c1-6-25(42)40-10-11-41(19(4)15-40)29-22-12-17(2)21(26-27(31(33,34)35)18(3)13-23(36)28(26)32)14-24(22)37-30(38-29)43-16-20-8-7-9-39(20)5/h6,13,17,19-21H,1,7-12,14-16,36H2,2-5H3/t17-,19+,20+,21-/m1/s1 |
InChI 键 |
NRFWNEBUKRLYDL-BVOGOJNSSA-N |
手性 SMILES |
C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(C[C@@H]4C)C(=O)C=C)OC[C@@H]5CCCN5C |
规范 SMILES |
CC1CC2=C(CC1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(CC4C)C(=O)C=C)OCC5CCCN5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



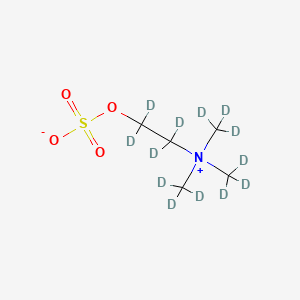
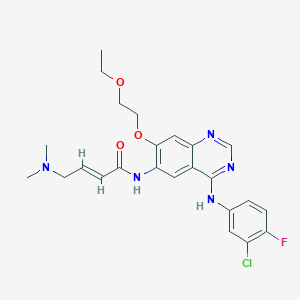
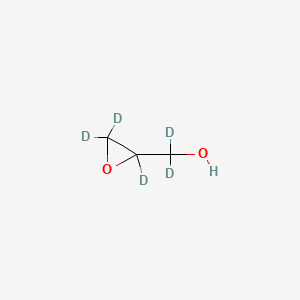

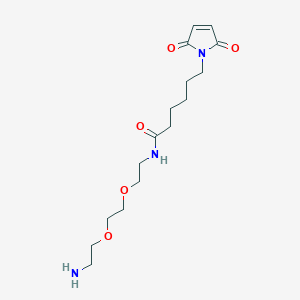


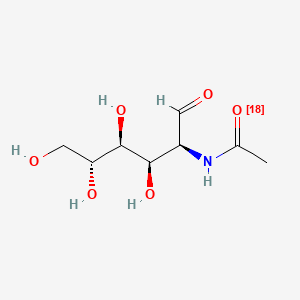
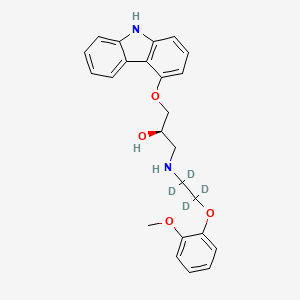

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)


